REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([CH3:17])=[CH:11][C:12]([O:14]CC)=O)[CH:5]=[CH:6][C:7]=1[F:8]>S(=O)(=O)(O)O.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[F:8])[C:12]([OH:14])=[CH:11][C:10]([CH3:17])=[CH:9]2
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Name
|
ethyl 4-(3-chloro-4-fluorophenyl)-3-methylbut-2-enoate
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)CC(=CC(=O)OCC)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(C=C(C2=CC1F)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |